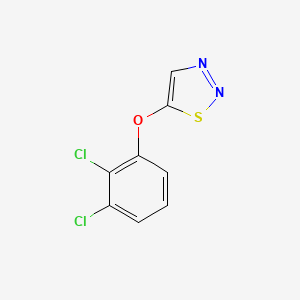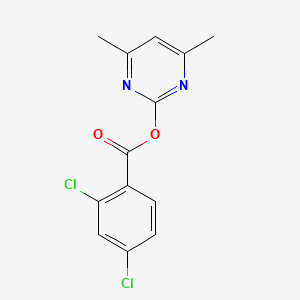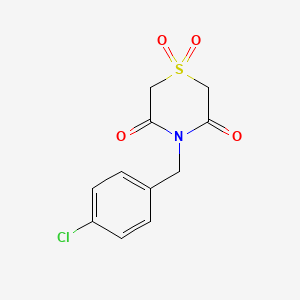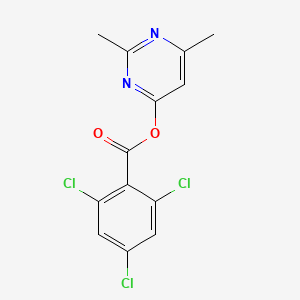![molecular formula C16H18N2O2 B3035882 (3E)-3-(dimethylaminomethylidene)-1,6,7,11b-tetrahydrobenzo[a]quinolizine-2,4-dione CAS No. 338762-04-2](/img/structure/B3035882.png)
(3E)-3-(dimethylaminomethylidene)-1,6,7,11b-tetrahydrobenzo[a]quinolizine-2,4-dione
Descripción general
Descripción
(3E)-3-(dimethylaminomethylidene)-1,6,7,11b-tetrahydrobenzo[a]quinolizine-2,4-dione is a useful research compound. Its molecular formula is C16H18N2O2 and its molecular weight is 270.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Cytotoxic Activity
The compound has been studied for its potential in the synthesis of cytotoxic agents. For instance, derivatives of benzo[b][1,6]naphthyridines, structurally related to (3E)-3-(dimethylaminomethylidene)-1,6,7,11b-tetrahydrobenzo[a]quinolizine-2,4-dione, have shown promising results in inhibiting growth in various cancer cell lines, including murine P388 leukemia and human Jurkat leukemia cells (Deady et al., 2003).
Role in Heterocyclic Chemistry
This compound is significant in the field of heterocyclic chemistry. It has been used in the synthesis of various heterocyclic systems, demonstrating its versatility as a reagent for creating complex molecular structures. For example, it has been involved in the synthesis of fused 3-aminopyranones, quinolizin-4-ones, and pyrimidin-4-ones (Soršak et al., 1998).
Application in Spiro-Imidazolidine Systems
The compound plays a crucial role in the synthesis of spiro-imidazolidine systems, which are important in medicinal chemistry. The reaction between derivatives of this compound and isocyanates has led to the creation of N3-monosubstituted and N1,N3-disubstituted derivatives of (±)-2R*,11bS*-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrospiro[benzo[a]quinolizin-2,5′-imidazolidine]-2′,4′-dione systems (Menéndez & Söllhuber, 1991).
Exploration in Molecular Design
The compound's derivatives are explored in molecular design for the synthesis of diverse heterocyclic structures. It has been used in reactions with various nucleophiles to form compounds like heteroarylaminomethylenemalonates, which can cyclize into fused azino- or azolopyrimidinones, contributing to the development of new molecular entities with potential pharmaceutical applications (Kušar et al., 1996).
Potential in Amnesia-Reversal Activity
Research has explored the potential of cyclic imides, closely related to this compound, in reversing amnesia. Some derivatives have shown the ability to reverse electroconvulsive shock-induced amnesia in mice, indicating their potential in treating cognitive disorders (Butler et al., 1987).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been found to target various enzymes and receptors, influencing their activity and leading to various biological effects .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in their activity . This interaction can result in the inhibition or enhancement of the target’s function, depending on the nature of the target and the specific biochemical context .
Biochemical Pathways
These effects can result in changes in cellular processes such as metabolism, signal transduction, and gene expression .
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound’s interaction with its targets leads to changes in cellular processes, potentially resulting in various biological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . Additionally, the compound’s action can be influenced by the specific biological environment within the body, including factors such as the presence of other drugs, the individual’s genetic makeup, and various physiological conditions .
Análisis Bioquímico
Biochemical Properties
The compound (3E)-3-(dimethylaminomethylidene)-1,6,7,11b-tetrahydrobenzo[a]quinolizine-2,4-dione has been identified as a potential inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is a key enzyme involved in the catabolism of tyrosine, a crucial amino acid. The inhibition of HPPD can lead to significant changes in the biochemical pathways involving tyrosine .
Cellular Effects
The effects of this compound on cells are largely dependent on its interactions with HPPD. By inhibiting HPPD, this compound can potentially disrupt the normal metabolic processes involving tyrosine. This can lead to alterations in cell signaling pathways, changes in gene expression, and modifications in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of HPPD, thereby inhibiting the enzyme’s activity . This interaction can lead to changes in gene expression and enzyme activation or inhibition, thereby affecting the overall biochemical processes within the cell .
Temporal Effects in Laboratory Settings
It is known that this compound exhibits potent inhibitory activity against HPPD .
Metabolic Pathways
This compound interacts with the metabolic pathway involving the catabolism of tyrosine. It inhibits the enzyme HPPD, which plays a crucial role in this pathway .
Propiedades
IUPAC Name |
(3E)-3-(dimethylaminomethylidene)-1,6,7,11b-tetrahydrobenzo[a]quinolizine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-17(2)10-13-15(19)9-14-12-6-4-3-5-11(12)7-8-18(14)16(13)20/h3-6,10,14H,7-9H2,1-2H3/b13-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNDIZGRRIFIKK-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)CC2C3=CC=CC=C3CCN2C1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\C(=O)CC2C3=CC=CC=C3CCN2C1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(dimethylaminomethylidene)butanamide](/img/structure/B3035800.png)
methanone](/img/structure/B3035802.png)


![2-{[2-(2,6-Dichloroanilino)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B3035808.png)


![4-bromo-N-[[4-methyl-5-(2-methylprop-2-enylsulfanyl)-1,2,4-triazol-3-yl]methyl]benzenesulfonamide](/img/structure/B3035814.png)
![1-[(4-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol](/img/structure/B3035815.png)
![1-[(2-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol](/img/structure/B3035817.png)
![1-[4-(3-Chlorophenyl)piperazino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol](/img/structure/B3035819.png)
![1-[4-(3-Chlorophenyl)piperazino]-3-[(2-chlorophenyl)sulfanyl]-2-propanol](/img/structure/B3035820.png)
![1-[(4-Bromophenyl)sulfanyl]-3-[4-(3-chlorophenyl)piperazino]-2-propanol](/img/structure/B3035821.png)
![[5-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]methyl 4-chlorobenzoate](/img/structure/B3035822.png)